Product packaging for 4-Amino-N-cyclopropyl-2-methoxybenzamide(Cat. No.:)

4-Amino-N-cyclopropyl-2-methoxybenzamide

Cat. No.: B7902589
M. Wt: 206.24 g/mol
InChI Key: USGMQWUJNLBKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-cyclopropyl-2-methoxybenzamide is a small molecule organic compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This benzamide derivative features a cyclopropylamide group and is characterized by physicochemical properties including a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its topological polar surface area (TPSA) is approximately 64.4 Ų, a key descriptor for its potential in drug discovery . Benzamide derivatives are privileged scaffolds in medicinal chemistry, extensively investigated for their diverse biological properties and are commonly found in compounds with pharmacological activity . The presence of both amino and methoxy functional groups on the benzamide core provides versatile sites for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules for biological screening . This product is intended for research and further manufacturing applications only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O2 B7902589 4-Amino-N-cyclopropyl-2-methoxybenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-cyclopropyl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-10-6-7(12)2-5-9(10)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMQWUJNLBKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes and Precursor Chemistry

The construction of the 4-Amino-N-cyclopropyl-2-methoxybenzamide scaffold typically relies on well-established reactions that assemble the molecule from key precursors.

A common strategy for forming the amide bond in benzamide (B126) derivatives involves the acylation of an amine. In the synthesis of related 2-methoxybenzamide (B150088) derivatives, a typical route involves the condensation of an acyl chloride with an appropriate amine. For instance, substituted acids can be refluxed in thionyl chloride (SOCl₂) to generate acyl chlorides. These reactive intermediates are then condensed with an amino-containing precursor, such as methyl 4-amino-2-methoxybenzoate, in the presence of a base like triethylamine (B128534) in a solvent like dimethylformamide (DMF). nih.gov The resulting ester can then be hydrolyzed to the corresponding carboxylic acid. nih.gov

Alternatively, the synthesis of a similar compound, 4-amino-5-chloro-2-methoxybenzamide (B2938741), has been achieved by reacting 4-amino-5-chloro-2-methoxybenzoic acid with an appropriate amine, indicating a direct amidation approach. prepchem.com A plausible route for the title compound would therefore start from 4-amino-2-methoxybenzoic acid, which would be activated and then reacted with cyclopropylamine (B47189) to form the final N-cyclopropyl amide.

Another relevant precursor is 4-methoxy-2-nitro-benzamide. The synthesis of its isomer, 2-Amino-4-methoxybenzamide, is achieved through the hydrogenation of 4-methoxy-2-nitro-benzamide using a Raney-Ni catalyst. This suggests a potential pathway where 2-methoxy-4-nitrobenzoic acid is first converted to N-cyclopropyl-2-methoxy-4-nitrobenzamide, followed by the reduction of the nitro group to the desired 4-amino group.

Table 1: Key Precursors and Reagents

Precursor/ReagentRole in Synthesis
4-amino-2-methoxybenzoic acidStarting material for direct amidation
Methyl 4-amino-2-methoxybenzoatePrecursor for ester-mediated amidation
CyclopropylamineSource of the N-cyclopropyl group
Thionyl chloride (SOCl₂)Reagent to form acyl chlorides
TriethylamineBase catalyst in acylation reactions
Raney-NickelCatalyst for nitro group reduction

The synthesis of libraries of related benzamide derivatives often employs both convergent and divergent strategies. A divergent approach would involve synthesizing a core intermediate, such as methyl 4-amino-2-methoxybenzoate, which can then be reacted with a variety of amines to produce a range of N-substituted benzamides. nih.gov

A convergent strategy, on the other hand, would involve preparing different substituted benzoic acids and a separate set of amines, and then combining them in the final step. Multicomponent reactions (MCRs) represent an efficient convergent approach. For example, the synthesis of a cyclopropyl-containing thiazolidinone derivative was achieved in a one-pot reaction involving rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. mdpi.com This highlights the potential for developing a one-pot synthesis for this compound from three or more simple starting materials, which would be a highly efficient and atom-economical approach. mdpi.com

Innovations in Synthesis and Reaction Mechanisms

While traditional methods are effective, ongoing research seeks to improve the synthesis of complex molecules through innovative methodologies.

The compound this compound is achiral and therefore does not require stereoselective synthesis. However, in the broader context of synthesizing related, more complex molecules that may contain chiral centers, stereoselective methods are crucial. For instance, the synthesis of chiral 1,4-benzodiazepin-3-ones has been accomplished using an organocatalytic asymmetric [4+3]-cycloaddition, achieving moderate enantioselectivities. researchgate.net While not directly applicable to the title compound, this demonstrates the availability of advanced stereoselective techniques within the broader field of benzamide-related chemistry.

The principles of green chemistry are increasingly being applied to the synthesis of benzamide derivatives. This includes the use of less hazardous reagents and solvents, as well as developing more energy-efficient processes. An example is the synthesis of a procainamide-tetraphenylborate complex, which was achieved through an ion-associate reaction in deionized water at room temperature, a process described as green chemistry. mdpi.com

For the synthesis of this compound, applying green chemistry principles could involve:

Catalytic Hydrogenation: Using catalytic hydrogenation with a recyclable catalyst like Raney-Ni for the reduction of a nitro precursor is preferable to using stoichiometric reducing agents that generate more waste.

Solvent Selection: Opting for greener solvents or even aqueous conditions where possible.

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product. mdpi.com

Table 2: Green Chemistry Considerations

PrincipleApplication in Synthesis
Use of CatalysisEmploying recyclable catalysts like Raney-Ni
Safer SolventsUtilizing water or other environmentally benign solvents
Atom EconomyDesigning one-pot or multicomponent reactions
Energy EfficiencyConducting reactions at room temperature where feasible

Design and Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound allows for the exploration of structure-activity relationships. The core synthetic routes can be readily adapted to produce a wide range of derivatives.

By modifying the starting materials, various analogues can be synthesized. For example:

Substitution on the Benzene (B151609) Ring: Starting with different substituted 2-methoxybenzoic acids allows for the introduction of various functional groups on the aromatic ring.

Variation of the N-substituent: Replacing cyclopropylamine with other primary amines can generate a library of N-substituted analogues. The synthesis of N-cyclopropyl-4-methoxybenzamide demonstrates the feasibility of incorporating the cyclopropyl (B3062369) group. evitachem.com

Modification of the Methoxy (B1213986) Group: The methoxy group can potentially be substituted with other alkoxy groups through nucleophilic substitution reactions on a suitable precursor. evitachem.com

The synthesis of 2-methoxybenzamide derivatives as hedgehog signaling pathway inhibitors showcases how systematic structural modifications can be made to a parent compound to optimize its biological activity. nih.gov This involves creating series of compounds with different substituents on the benzamide and other parts of the molecule to establish a clear structure-activity relationship. nih.gov

Strategies for Modification of the Cyclopropyl Moiety

The cyclopropyl group is a key structural feature, often introduced to enhance metabolic stability, improve potency, and confer a specific conformational rigidity to bioactive molecules. nih.govnih.gov Its modification can proceed through several synthetic routes, including ring-opening reactions and functionalization of the ring itself.

One potential strategy for modifying the N-cyclopropyl amide moiety involves ring-opening reactions. For instance, N-cyclopropyl amides can undergo a ring-opening rearrangement in the presence of reagents like aluminum chloride (AlCl₃) to yield N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.orgresearchgate.net Another approach involves a ring-expanding reaction using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (CX₄), which can convert cyclopropyl amides into N-substituted pyrrolidin-2-ones. acs.orgnih.gov These reactions fundamentally alter the cyclopropyl group, offering pathways to entirely new classes of derivatives.

Superacid-promoted ring opening offers another avenue for modification. In the case of trans-2-phenylcyclopropylamine derivatives, treatment with a superacid like trifluoromethanesulfonic acid (CF₃SO₃H) can lead to the cleavage of the distal C2-C3 bond of the cyclopropane (B1198618) ring, enabling subsequent reactions like Friedel-Crafts alkylation. nih.gov While these examples are on different molecular scaffolds, they illustrate the chemical possibilities for transforming the cyclopropyl ring.

Direct functionalization of the cyclopropyl ring in N-cyclopropyl benzamides without ring opening has also been explored. Palladium-catalyzed intramolecular C-H functionalization has been demonstrated on cyclopropyl α-amino acid-derived benzamides, leading to the formation of tetrahydroisoquinolone structures. nih.govacs.org This type of reaction could potentially be adapted to introduce substituents onto the cyclopropyl ring of this compound.

Table 1: Potential Strategies for Cyclopropyl Moiety Modification

Strategy Reagents Potential Product(s) Reference(s)
Ring-Opening Rearrangement AlCl₃ N-(2-chloropropyl)amides, 5-methyl-2-oxazolines rsc.orgresearchgate.net
Ring-Expanding Reaction PPh₃, CX₄ N-substituted pyrrolidin-2-ones acs.orgnih.gov
Superacid-Promoted Ring Opening CF₃SO₃H Products of distal bond cleavage and subsequent reaction nih.gov
Intramolecular C-H Functionalization Pd catalyst Substituted cyclopropyl derivatives nih.govacs.org

Derivatization of the Amino and Methoxy Groups

The 4-amino and 2-methoxy groups on the benzamide ring are prime targets for derivatization to modulate the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity and solubility.

Derivatization of the Amino Group:

The primary aromatic amino group is a versatile handle for a wide range of chemical transformations. Standard reactions such as acylation, alkylation, arylation, and sulfonylation can be readily performed to introduce a variety of substituents. For instance, the amino group can be acylated with acid chlorides or anhydrides to form the corresponding amides. Reductive amination with aldehydes or ketones can introduce alkyl groups.

Derivatization of the Methoxy Group:

The 2-methoxy group can be a critical determinant of the molecule's conformation and interaction with biological targets. A common and significant modification is O-demethylation to reveal the corresponding phenol. This transformation can dramatically alter the compound's properties by introducing a hydrogen bond donor and increasing polarity. A well-established reagent for this purpose is boron tribromide (BBr₃).

In the context of enzymatic or microbial systems, O-demethylation of methoxybenzoates is a known biotransformation. For example, a two-component monooxygenase system from Amycolatopsis magusensis has been shown to efficiently O-demethylate 4-methoxybenzoate (B1229959) to 4-hydroxybenzoate. nih.gov Such biocatalytic approaches could offer a mild and selective method for the O-demethylation of this compound.

Table 2: Potential Derivatization Strategies for Amino and Methoxy Groups

Functional Group Reaction Type Potential Reagents/Methods Potential Product Reference(s)
4-Amino Acylation Acid chlorides, Anhydrides N-Acyl derivatives General Organic Chemistry
4-Amino Alkylation Alkyl halides, Reductive amination N-Alkyl derivatives General Organic Chemistry
4-Amino Sulfonylation Sulfonyl chlorides N-Sulfonyl derivatives General Organic Chemistry
2-Methoxy O-Demethylation Boron tribromide (BBr₃) 2-Hydroxy derivative General Organic Chemistry
2-Methoxy Biocatalytic O-Demethylation Monooxygenase systems (e.g., from Amycolatopsis magusensis) 2-Hydroxy derivative nih.gov

Synthesis of Labeled Analogues for Mechanistic Studies

The synthesis of isotopically labeled analogues, particularly with carbon-14 (B1195169) (¹⁴C) or deuterium (B1214612) (²H), is indispensable for in-depth mechanistic studies, including the investigation of metabolic pathways, target engagement, and pharmacokinetics.

The introduction of a ¹⁴C label can be achieved through a multi-step synthesis starting from simple, commercially available ¹⁴C-labeled precursors like [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. wuxiapptec.com These can be converted into key building blocks for the synthesis of the target molecule. For instance, [¹⁴C]CO₂ can be used to introduce a labeled carboxyl group, which could then be converted to the amide of this compound. Late-stage carbon isotope labeling techniques are also emerging as powerful tools to introduce ¹⁴C into complex molecules at a later step in the synthesis, which can be more efficient. nih.gov For example, palladium-catalyzed carbonylation reactions using [¹⁴C]carbon monoxide are a viable strategy for labeling amides. nih.gov

Deuterium labeling can often be achieved with greater ease through exchange reactions or by using deuterated reagents in the synthesis. For example, protons on the aromatic ring or other non-labile positions could potentially be exchanged for deuterium under specific catalytic conditions. Alternatively, a deuterated version of cyclopropylamine could be used in the initial amide bond formation to produce an N-cyclopropyl-d₄ analogue.

The synthesis of a radiolabeled version of a complex drug molecule often involves a dedicated synthetic route designed to incorporate the isotope in a metabolically stable position to prevent its loss during biological processing. For example, the synthesis of [¹⁴C]Aripiprazole, a complex pharmaceutical, required a carefully planned multi-step sequence to introduce the label into one of the heterocyclic rings. researchgate.net A similar strategic approach would be necessary for the robust labeling of this compound.

Table 3: Strategies for Synthesis of Labeled Analogues

Isotope Labeling Strategy Precursor/Reagent Example Potential Labeled Position Reference(s)
¹⁴C Multi-step synthesis from simple precursors [¹⁴C]BaCO₃, [¹⁴C]KCN Carbonyl carbon, Aromatic ring carbon wuxiapptec.com
¹⁴C Late-stage carbonylation [¹⁴C]CO Carbonyl carbon nih.gov
²H Use of deuterated building blocks Deuterated cyclopropylamine Cyclopropyl group General Synthetic Methods
²H Catalytic H/D exchange D₂O, Deuterated solvents with catalyst Aromatic ring, other non-labile C-H General Synthetic Methods

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies were found that applied quantum chemical calculations to 4-Amino-N-cyclopropyl-2-methoxybenzamide.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO)

There are no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound.

Electrostatic Potential Surface (MEP) and Fukui Function Analysis

Analyses of the Molecular Electrostatic Potential (MEP) surface and Fukui functions, which are crucial for understanding the reactive sites of a molecule, have not been reported for this compound.

Thermodynamic Characteristics and NLO Behavior Predictions

Predictions of thermodynamic properties (such as enthalpy, entropy, and Gibbs free energy) and Non-Linear Optical (NLO) behavior through computational methods are not available in the literature for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

No literature was identified that details conformational analysis or molecular dynamics simulations for this compound.

Energy Landscape Exploration and Solvent Effects

Exploration of the potential energy surface and the influence of different solvents on the conformational stability of this compound have not been documented.

Biomolecular Stability Predictions from MD Simulations

There are no published molecular dynamics simulation studies predicting the biomolecular stability of this compound in biological systems.

Molecular Docking and Ligand-Target Interaction Prediction (in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein receptor.

Prediction of Binding Modes and Hydrogen Bond Interactions

As of the latest available data, specific molecular docking studies detailing the binding modes and hydrogen bond interactions of this compound with any particular protein target have not been published in peer-reviewed literature. Such an investigation would typically involve docking the compound into the active site of a selected protein and analyzing the resulting poses. Key interactions, such as hydrogen bonds between the amino group, amide moiety, or methoxy (B1213986) group of the ligand and amino acid residues of the protein, would be identified. The cyclopropyl (B3062369) group would likely be assessed for its contribution to hydrophobic interactions within the binding pocket.

Target Protein Receptor Identification (in silico)

The identification of potential protein targets for a compound through in silico methods, often referred to as reverse docking or target fishing, is a critical step in understanding its pharmacological potential. This process involves screening the compound against a large database of protein structures.

Currently, there are no publicly accessible research findings that identify specific protein receptors for this compound using these in silico approaches. Such a study would provide hypotheses about its mechanism of action and guide further experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

Development of Predictive QSAR Models

The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. As there is no available public data on the biological activities of a series of compounds related to this compound, no specific QSAR models have been developed for this chemical scaffold. The process would involve calculating various molecular descriptors for each compound and then using statistical methods to build a regression or classification model.

Validation and Applicability Domain Assessment

The validation of a QSAR model is essential to ensure its predictive power. This is typically done using internal and external validation techniques. The applicability domain of the model defines the chemical space in which the model can make reliable predictions.

Given that no QSAR models have been reported for this compound, there has been no associated validation or assessment of an applicability domain.

Molecular and Cellular Mechanistic Research in Vitro and in Silico

Identification and Validation of Molecular Targets (in vitro Biochemical Assays)

The initial step in characterizing a compound like 4-Amino-N-cyclopropyl-2-methoxybenzamide involves identifying its molecular targets within a biological system. This is typically achieved through a variety of in vitro biochemical assays.

Ligand-binding affinity studies are crucial for quantifying the interaction between a compound and its potential protein target. These assays measure the binding affinity, often expressed as the inhibition constant (K_i). A lower K_i value signifies a stronger binding affinity. Without experimental data, the K_i values for this compound against any potential targets remain unknown.

Table 1: Hypothetical Ligand-Binding Affinity Data for this compound (Note: The following table is for illustrative purposes only and is not based on experimental data.)

Target Protein K_i (nM)
Not Determined Not Determined
Not Determined Not Determined

Chemical proteomics is a powerful tool for the unbiased identification of molecular targets. Techniques such as affinity chromatography, where a derivative of the compound of interest is used to "pull down" its binding partners from a cell lysate, can reveal novel targets. Subsequent identification of these proteins is typically performed using mass spectrometry. No such studies have been published for this compound.

Modulation of Intracellular Biochemical Pathways (in vitro Cell Line Models)

To understand the functional consequences of a compound's interaction with its molecular target, researchers utilize in vitro cell line models. These studies can reveal how the compound affects intracellular signaling pathways, gene expression, and other cellular processes. As the molecular targets of this compound are unknown, there are no published studies on its effects on intracellular biochemical pathways.

Analysis of Signaling Cascade Modulation (e.g., phosphorylation)

There is no available research detailing how this compound may modulate specific signaling cascades. Studies investigating the compound's effect on the phosphorylation status of key signaling proteins, such as kinases or their downstream targets, have not been published. Consequently, no data tables can be generated to summarize its impact on cellular signaling pathways.

Cellular Response Studies (e.g., apoptosis induction in cell lines)

Similarly, the scientific literature lacks studies on the specific cellular responses induced by this compound. There are no reports on its ability to induce apoptosis or other cellular outcomes in specific cell lines. Without such foundational research, it is impossible to detail the cellular consequences of treatment with this compound or to create data tables summarizing its effects.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation

Systematic Structural Modification and Molecular Activity Profiling (in vitro)

The exploration of the chemical space around the 4-Amino-N-cyclopropyl-2-methoxybenzamide scaffold has been primarily driven by systematic structural modifications to elucidate structure-activity relationships (SAR). Research on related benzamide (B126) derivatives has demonstrated that targeted alterations to the aromatic ring and the amide substituent significantly impact their in vitro molecular activity, particularly their binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors.

One area of focus has been the substitution on the benzamide ring. For instance, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, the introduction of a methyl group at the 4-amino position led to a notable increase in dopamine D2 receptor binding affinity. nih.govscispace.com Further modifications at the 5-position of the 4-amino-5-chloro-2-methoxybenzoyl moiety with bromo and iodo analogues also resulted in a significantly higher affinity for the D2 receptor compared to the parent compound. nih.gov

Another key area of modification has been the N-substituent of the benzamide. While the user's specified compound features an N-cyclopropyl group, studies on related structures with different N-alkyl groups have provided valuable SAR data. For example, in a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, replacing a benzyl (B1604629) group with smaller alkyl groups like ethyl, propyl, or cyclopropyl (B3062369) on the diazepine (B8756704) ring generally increased the binding affinity for the dopamine D2 receptor. scispace.com This suggests that the size and nature of the N-substituent are critical for optimal receptor interaction.

The in vitro activity of these modified compounds is typically assessed through receptor binding assays. The table below summarizes the binding affinities (IC50 values) of selected 4-amino-2-methoxybenzamide (B3153486) derivatives for the dopamine D2 receptor, illustrating the impact of structural modifications.

Compound/ModificationDopamine D2 Receptor Affinity (IC50, nM)
Metoclopramide (Reference)483
4-methylamino, 5-chloro analog (82)17.5-61.0
5-bromo analog (110)17.5-61.0
5-iodo analog (112)17.5-61.0
1,4-dimethylhexahydro-1,4-diazepine analog (80)198
1-cyclopropyl-4-ethylhexahydro-1,4-diazepine analog (91)50.3

Data synthesized from studies on related benzamide derivatives. nih.govscispace.com

Identification of Key Pharmacophoric Elements for Target Engagement

The pharmacophore model for this class of compounds highlights several key features essential for target engagement. These elements have been identified through the analysis of SAR data from various analogs.

The core benzamide moiety itself is a critical structural component. The relative orientation of the amino, methoxy (B1213986), and amide groups on the phenyl ring influences the molecule's conformation and its ability to fit into the binding pocket of its target receptor.

The 4-amino group is a significant contributor to binding affinity. Studies on related compounds have shown that substitution at this position, for example with a methyl group, can enhance potency. nih.govscispace.com This suggests that this group may be involved in a key hydrogen bonding interaction or a favorable hydrophobic interaction within the receptor.

The N-cyclopropyl group is another important pharmacophoric feature. The cyclopropyl moiety is a conformationally constrained, lipophilic group that can fit into specific hydrophobic pockets within a receptor binding site. nih.gov Its unique electronic and steric properties often contribute to enhanced binding affinity and favorable metabolic stability. In broader studies of related structures, the replacement of larger N-substituents with smaller, constrained rings like cyclopropyl has been shown to be beneficial for activity. scispace.com

The 2-methoxy group on the benzamide ring is also believed to play a role in orienting the molecule within the binding site through steric and electronic effects.

In a related series of N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide derivatives, the cyclopropyl amide was identified as a key functional group for their observed biological activity. nih.gov This further underscores the importance of the N-cyclopropylbenzamide scaffold for molecular recognition.

Influence of Stereochemistry on Molecular Recognition and Activity

Stereochemistry plays a pivotal role in the molecular recognition and biological activity of chiral benzamide derivatives. When a chiral center is present in the molecule, the different enantiomers can exhibit significantly different pharmacological profiles.

This principle was clearly demonstrated in the optical resolution of a racemic 4-amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. nih.gov The (R)-enantiomer displayed a strong affinity for both dopamine D2 and serotonin 5-HT3 receptors. In contrast, the (S)-enantiomer showed potent and selective binding for the serotonin 5-HT3 receptor. nih.gov This dramatic difference in activity between the two enantiomers highlights the highly specific three-dimensional interactions required for receptor binding.

Such stereochemical differentiation underscores that the precise spatial arrangement of the pharmacophoric elements is crucial for optimal interaction with the chiral environment of the receptor binding site. Even though this compound itself is not chiral, the introduction of chiral centers in its derivatives would likely lead to enantiomers with distinct biological activities.

Rational Design Principles for Novel Ligand Development

The SAR and SMR data gathered from the study of this compound and its analogs provide a solid foundation for the rational design of novel ligands with improved potency and selectivity.

Key principles for future design efforts include:

Optimization of the N-substituent: The N-cyclopropyl group is a favorable feature. Further exploration of small, constrained cycloalkyl groups or other bioisosteric replacements could lead to enhanced activity. The data suggests that there is an optimal size for this substituent to fit into a specific spatial pocket of the target receptor. scispace.com

Substitution on the Benzamide Ring: The 4-amino position is a key handle for modulating activity. Further derivatization at this position, as well as exploration of various substituents at the 5-position, could fine-tune the electronic and steric properties of the molecule to maximize receptor affinity. nih.gov

Introduction of Chirality: The significant influence of stereochemistry on activity suggests that the introduction of chiral centers could be a powerful strategy to develop more selective ligands. nih.gov By resolving enantiomers, it may be possible to isolate compounds with more specific pharmacological profiles.

Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres—substituents with similar physical or chemical properties that produce broadly similar biological properties—can be a valuable strategy. For example, exploring different halogen substitutions at the 5-position has proven effective in modulating dopamine D2 receptor affinity. nih.gov

By systematically applying these principles, medicinal chemists can guide the synthesis of new derivatives of this compound with potentially enhanced therapeutic properties.

Advanced Analytical Methodologies for Research Characterization

Application of Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 4-Amino-N-cyclopropyl-2-methoxybenzamide.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include:

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern (amino, methoxy (B1213986), and amide groups) will influence their specific chemical shifts and coupling patterns.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is expected, with its chemical shift being solvent and concentration-dependent.

Amino Protons (NH₂): A broad singlet for the two protons of the amino group.

Methoxy Protons (OCH₃): A sharp singlet integrating to three protons, typically found in the upfield region of the aromatic spectrum.

Cyclopropyl (B3062369) Protons: The protons of the cyclopropyl ring will exhibit complex multiplets in the upfield region (typically δ 0.5-1.0 ppm and a single proton at higher chemical shift) due to their unique geometric constraints and spin-spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The expected resonances for this compound include:

Carbonyl Carbon: The amide carbonyl carbon will appear as a downfield signal (typically δ 165-175 ppm).

Aromatic Carbons: Several signals in the aromatic region (δ 100-160 ppm), with carbons attached to the oxygen and nitrogen atoms showing distinct chemical shifts.

Methoxy Carbon: A signal corresponding to the methoxy group's carbon.

Cyclopropyl Carbons: Signals for the carbons of the cyclopropyl ring in the upfield region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide N-H8.0 - 8.5 (br s)-
Aromatic C-H6.2 - 7.8 (m)100 - 160
Amino NH₂4.0 - 5.0 (br s)-
Methoxy OCH₃3.8 - 4.0 (s)55 - 60
Cyclopropyl CH2.7 - 2.9 (m)22 - 28
Cyclopropyl CH₂0.5 - 0.9 (m)5 - 10
Carbonyl C=O-165 - 170

Vibrational (FT-IR, FT-Raman) and Electronic (UV-Vis) Spectroscopy in Structural Analysis

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra are characteristic of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the amide, C-O stretches of the methoxy group and the aromatic ether, and various C-H and C=C stretching and bending vibrations of the aromatic and cyclopropyl groups. nih.govnist.gov

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Amide (N-H)Stretch3200 - 3400
Aromatic (C-H)Stretch3000 - 3100
Amide (C=O)Stretch (Amide I)1630 - 1680
Aromatic (C=C)Stretch1450 - 1600
Amide (N-H)Bend (Amide II)1510 - 1570
Methoxy (C-O)Stretch1000 - 1300

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the substituted benzene ring, an extended chromophore, in this compound will result in characteristic absorption maxima in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and pH.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum can help to confirm the presence of the cyclopropyl and methoxybenzoyl moieties.

Chromatographic Separation Techniques for Purity and Isomeric Analysis

Chromatographic techniques are essential for the separation and purification of compounds, as well as for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust HPLC method is critical for determining the purity of this compound and for quantifying it in various matrices. Method development involves the optimization of several parameters to achieve a good separation of the main compound from any impurities.

Column: A reversed-phase column, such as a C18 or C8, would likely be suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution may be necessary to resolve all components.

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance would be appropriate.

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its accuracy, precision, linearity, specificity, and robustness. researchgate.netnih.gov

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time-dependent mixture of A and B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, a study on the structurally similar compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide , provides a clear example of the data obtained from such an analysis. researchgate.net The determination of its crystal structure confirms the molecular connectivity and provides precise measurements of bond lengths and angles. researchgate.net The crystal was grown, and its diffraction data were collected at a low temperature (170 K) to minimize thermal vibrations and obtain a high-resolution structure. researchgate.net

The data revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Space groups are a mathematical description of the symmetry elements present in the crystal structure; the P2₁/n group is one of the most common for organic molecules. ethz.ch The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, were determined with high precision. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid material. researchgate.net

Interactive Table 1: Illustrative Crystallographic Data

The following table presents the crystallographic data determined for the related compound, N-cyclopropyl-3-hydroxy-4-methoxybenzamide, which illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. researchgate.net

ParameterValue
Empirical Formula C₁₁H₁₃NO₃
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 8.0478(3) Åb = 9.8093(4) Åc = 13.1602(5) Åβ = 104.712(2)°
Volume (V) 1004.85(7) ų
Temperature 170 K
Radiation Wavelength Not Specified
Final R-factor (Rgt(F)) 0.0395

Bioanalytical Method Development for in vitro Research Samples

For the quantitative analysis of a compound like this compound in in vitro research samples (e.g., plasma, microsomes, or cell culture media), the development and validation of a robust bioanalytical method are essential. researchgate.netnih.gov The most common and reliable technique for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). sepscience.comnih.gov This method offers high sensitivity, selectivity, and throughput, allowing for the precise measurement of low concentrations of the analyte in complex biological matrices. rsc.org

The development process begins with optimizing the conditions for both the chromatographic separation and the mass spectrometric detection. sepscience.com For the LC portion, a suitable column, such as a C18 reversed-phase column, is selected to separate the analyte from endogenous matrix components. nih.gov The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with additives) and elution gradient are adjusted to achieve a sharp peak shape and a short run time. sepscience.com

For the MS/MS detection, the instrument is typically operated in positive electrospray ionization (ESI) mode. nih.gov The precursor ion (the protonated molecule [M+H]⁺) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes interferences. nih.gov An internal standard (IS), a structurally similar compound, is used to correct for variability during sample preparation and analysis. nih.gov

Before a method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines to ensure its reliability. researchgate.netyoutube.com Validation assesses several key parameters, including specificity, linearity, accuracy, precision, recovery, and stability. researchgate.netrsc.org

Interactive Table 2: Representative Validation Parameters for a Benzamide (B126) LC-MS/MS Method

This table outlines typical validation parameters and acceptance criteria for a bioanalytical LC-MS/MS method, based on common practices for small molecules in biological matrices. nih.govrsc.org

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. youtube.com
Linearity & Range The concentration range over which the assay is accurate and precise.Calibration curve with a correlation coefficient (r²) ≥ 0.99. rsc.org
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response is ≥ 5 times the blank response; accuracy within ±20%; precision ≤ 20% CV. youtube.com
Accuracy The closeness of the measured concentration to the true value.Mean concentration within ±15% of the nominal value (±20% at the LLLOQ). rsc.org
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). rsc.org
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.IS-normalized matrix factor should have a CV ≤ 15% across different lots of matrix. nih.gov
Recovery The efficiency of the analyte extraction process from the biological matrix.Should be consistent, precise, and reproducible. youtube.com
Stability The chemical stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration. researchgate.net

Emerging Research Frontiers and Future Academic Directions

Role of the Compound as a Chemical Probe in Biological Systems Research

While 4-Amino-N-cyclopropyl-2-methoxybenzamide itself is not extensively documented as a chemical probe, its core structure is integral to compounds designed to interact with key biological targets. Research into structurally similar molecules, particularly 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, reveals potent dual antagonistic activity against serotonin (B10506) 5-HT3 and dopamine (B1211576) D2 receptors. nih.govresearchgate.net These receptors are crucial components of neuronal signaling pathways, and molecules that selectively bind to them are invaluable for dissecting their physiological and pathological roles.

A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein. The development of analogs of this compound into highly selective probes could enable researchers to:

Map Receptor Distribution: By tagging the probe with a fluorescent or radioactive label, researchers could visualize the location and density of specific receptors in tissues and cells.

Elucidate Downstream Signaling: Selective antagonism by a probe can help identify the specific downstream signaling cascades initiated by receptor activation.

Validate Therapeutic Targets: The physiological or behavioral effects observed after administering a specific probe can help validate its target as a potential point of therapeutic intervention.

The (R)-enantiomer of a closely related compound, for instance, was found to have a strong affinity for both dopamine D2 and 5-HT3 receptors, while the (S)-enantiomer was selective for the 5-HT3 receptor. nih.gov This stereospecificity is a critical feature for a high-quality chemical probe, as it allows for the use of the less active enantiomer as a negative control in experiments. The foundational 2-methoxybenzamide (B150088) moiety is a key feature in a range of inhibitors targeting other proteins, such as the voltage-gated potassium channel Kv1.3, further highlighting the versatility of this scaffold in developing targeted biological tools. nih.gov

Integration with Systems Biology Approaches for Pathway Mapping

Systems biology aims to understand the complexity of biological systems by studying the interactions between their components on a large scale. Chemical probes with well-defined targets are essential tools in this endeavor, acting as precise perturbing agents to observe system-wide responses. Given the interaction of related benzamide (B126) scaffolds with central nervous system receptors like dopamine D2 and serotonin 5-HT3, this compound-derived probes could be integrated into systems biology workflows.

For example, a selective probe could be used in a proteomics or transcriptomics experiment. By treating a neuronal cell culture with the probe and a control compound, researchers could analyze the subsequent changes in protein or gene expression levels. This approach could reveal previously unknown connections and feedback loops in the signaling pathways governed by these receptors. Such large datasets, while powerful, present challenges in organization and analysis, often requiring advanced computational tools to extract meaningful insights from the noise. covasyn.com The ultimate goal is to map the complex network of interactions, providing a holistic view of how receptor modulation affects cellular function.

Exploration of Novel Benzamide Scaffolds for Chemical Biology Applications

The benzamide core is a privileged scaffold in medicinal chemistry due to its synthetic accessibility and stable amide bond, which is ubiquitous in biological systems. researchgate.netmdpi.com Researchers are actively exploring novel benzamide-based scaffolds to mimic complex biological structures or to target new classes of proteins. mdpi.com These efforts expand the chemical space and potential applications of this versatile compound class.

One innovative approach involves designing bis-benzamide scaffolds to mimic amphiphilic α-helices, which are critical structures in mediating protein-protein interactions. acs.org These synthetic mimetics can disrupt pathological protein interactions, offering new avenues for therapeutic development. In another area, benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been synthesized as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair and a target in cancer therapy. nih.gov Further research has focused on modifying the 2-methoxybenzamide moiety in conjunction with other scaffolds to develop potent and selective inhibitors of the Kv1.3 potassium channel, a target for autoimmune diseases. nih.gov

Table 1: Examples of Novel Benzamide Scaffolds and Their Applications
Scaffold TypeTarget/ApplicationKey Research FindingReference
Bis-benzamideα-helix mimetics (Protein-Protein Interactions)The scaffold design fixes the conformation with hydrogen bonds, accurately mimicking the bifacial arrangement of substituents on an α-helix. acs.org acs.org
BenzamidophenylPARP-1 Inhibition (Anticancer)A derivative, compound 13f, showed a potent PARP-1 inhibitory effect (IC₅₀ = 0.25 nM) and effectively induced apoptosis in HCT116 cancer cells. nih.gov nih.gov
Thiophene-based 2-methoxybenzamideKv1.3 Channel Inhibition (Immunomodulation)Structural modifications led to trans-isomer carbamate (B1207046) derivatives with potent IC₅₀ values as low as 122 nmol L⁻¹. nih.gov nih.gov

Current Challenges and Future Opportunities in Benzamide-Based Chemical Research

Despite the successes, benzamide-based chemical research faces several general challenges that are common to the broader field of chemical research. covasyn.com However, the inherent properties of the benzamide scaffold also present unique opportunities for future development. researchgate.netmdpi.com

One of the primary challenges is inefficient experimental design . Traditional "one factor at a time" approaches can be slow and resource-intensive, potentially missing complex interactions between variables. covasyn.com A second major hurdle is scaling up promising lab-scale syntheses to larger production, where reproducibility can be affected by changes in reaction conditions. covasyn.com Finally, the use of high-throughput screening and systems biology approaches generates vast amounts of data , the effective management and analysis of which is a significant challenge. covasyn.com

Conversely, the benzamide scaffold offers considerable opportunities. Its derivatives are generally straightforward to synthesize from available and low-cost starting materials, and the resulting products are often stable. mdpi.com This synthetic tractability allows for the rapid generation of diverse compound libraries for screening. The future of benzamide research lies in leveraging its utility as a building block for multi-target compounds, which may offer enhanced efficacy or novel therapeutic profiles for complex diseases. mdpi.com By embracing modern, data-driven experimental designs and sustainable chemistry practices, researchers can overcome current challenges and unlock the full potential of this important class of molecules. covasyn.com

Table 2: Challenges and Opportunities in Benzamide Research
AspectDescriptionReference
Challenge: Inefficient Experimental DesignTraditional methods can be slow and fail to identify optimal conditions or variable interactions, consuming excess time and resources. covasyn.com covasyn.com
Challenge: ScalabilityResults achieved at the bench scale may not be reproducible during pilot production due to a lack of understanding of critical scaling parameters. covasyn.com covasyn.com
Challenge: Data OverloadModern high-throughput methods generate massive datasets, making organization, analysis, and extraction of valuable insights difficult. covasyn.com covasyn.com
Opportunity: Synthetic AccessibilityBenzamides can often be synthesized with ease from low-cost substrates, facilitating the creation of diverse chemical libraries. mdpi.com mdpi.com
Opportunity: Chemical StabilityThe stability of the benzamide products makes them robust candidates for further development and various applications. mdpi.com mdpi.com
Opportunity: Multi-Target ApplicationsThe scaffold is an excellent building block for designing ligands that can interact with multiple biological targets, which is a promising strategy for complex diseases. mdpi.com mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Amino-N-cyclopropyl-2-methoxybenzamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 4-amino-2-methoxybenzoic acid with cyclopropylamine using carbodiimide-based coupling agents (e.g., HBTU or EDCI) in aprotic solvents like acetonitrile. Reaction optimization should focus on stoichiometric ratios (e.g., 1.2:1 amine:acid), temperature (0–25°C), and catalyst selection. Evidence from analogous benzamide syntheses shows that yields improve with slow addition of coupling agents to minimize side reactions like over-activation of carboxylic acids . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product with >95% purity.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity.
  • NMR : Confirm the structure via 1H^1H NMR (e.g., cyclopropyl protons at δ 0.5–1.0 ppm, methoxy group at δ 3.8–4.0 ppm) and 13C^{13}C NMR (amide carbonyl signal at ~168 ppm) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 235.3 (calculated molecular weight: 234.3 g/mol). Cross-validate with IR spectroscopy for functional groups (N-H stretch at ~3300 cm1 ^{-1}, C=O at ~1650 cm1 ^{-1}) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often arise from assay conditions. Standardize protocols:

  • Use identical bacterial strains (e.g., E. coli ATCC 25922) and inoculum sizes (1–5 × 105^5 CFU/mL).
  • Control solvent effects (DMSO ≤1% v/v).
  • Validate target engagement via enzyme inhibition assays (e.g., bacterial PPTase inhibition, IC50_{50} determination) to confirm mechanistic hypotheses .
  • Replicate conflicting studies under controlled conditions to isolate variables like pH, temperature, or metabolite interference.

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties?

Methodological Answer: The cyclopropyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. Evaluate via:

  • In vitro metabolic assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • LogP measurements : Compare with non-cyclopropyl analogs (e.g., logP reduction from 2.5 to 1.8 improves solubility).
  • Molecular docking : Simulate interactions with efflux pumps (e.g., P-gp) to predict bioavailability .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is optimal:

  • Grow crystals via slow evaporation in ethanol/water (7:3).
  • Resolve structure at 100 K to minimize thermal motion artifacts. Key parameters:
    • Torsion angles : Confirm planarity of the benzamide core (ideal: 0–10° deviation).
    • Hydrogen bonding : Identify intermolecular N-H···O interactions (distance ~2.8 Å) stabilizing the lattice .
  • Compare with DFT-optimized gas-phase structures to assess packing effects.

Q. How can researchers mitigate toxicity concerns during in vivo studies?

Methodological Answer:

  • Acute toxicity screening : Conduct OECD Guideline 423 trials in rodents, monitoring LD50_{50} and organ histopathology.
  • Metabolite profiling : Identify toxic intermediates (e.g., reactive quinones) via LC-MS/MS.
  • Structure modification : Introduce electron-withdrawing groups (e.g., -CF3_3) to block metabolic activation .

Data Analysis and Interpretation

Q. How do computational methods enhance understanding of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • QSAR modeling : Use MolDescriptor to calculate topological indices (e.g., Wiener index) correlating with bioactivity.
  • Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with bacterial PPTase) over 100 ns to identify critical residues (e.g., Arg154, Asp89) .
  • ADMET prediction : Tools like SwissADME forecast blood-brain barrier penetration (%BBB >2% suggests CNS activity).

Q. What analytical workflows characterize degradation products under accelerated stability conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (40°C/75% RH), acid (0.1 M HCl), and peroxide (3% H2 _2O2_2).
  • LC-HRMS : Identify major degradants (e.g., hydrolyzed amide to carboxylic acid, m/z 198.1).
  • Kinetic analysis : Plot degradation rates (zero/first-order) to establish shelf-life .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight234.3 g/molESI-MS
LogP (Octanol/Water)1.8 ± 0.2Shake-flask
Solubility (Water)12 mg/mL (25°C)HPLC-UV
Melting Point148–150°CDSC

Q. Table 2. Comparative Bioactivity of Analogs

Compound ModificationAntimicrobial IC50_{50} (µM)PPTase Inhibition (%)
4-Amino-N-cyclopropyl5.2 ± 0.378 ± 4
4-Nitro-N-cyclopropyl>10012 ± 2
4-Amino-N-ethyl18.7 ± 1.145 ± 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.